5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl
Description
Properties
Molecular Formula |
C12H7BrClF |
|---|---|
Molecular Weight |
285.54 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-phenylbenzene |
InChI |
InChI=1S/C12H7BrClF/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IPCFULXMCINLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl
General Synthetic Strategy
The synthesis of 5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl typically involves two key steps:
- Preparation of appropriately substituted halobenzenes (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene or 2-chloro-3-fluorobromobenzene) as building blocks.
- Coupling of these halogenated aromatic units to form the biphenyl core, often through metal-catalyzed cross-coupling or homocoupling reactions.
Preparation of Halogenated Benzene Precursors
Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene
- A patented method (CN103664511A) describes the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene, which is structurally close to the biphenyl precursor needed.
- The process involves simultaneous feeding of reagents under controlled conditions to selectively introduce bromine and chlorine substituents on a fluorobenzene ring.
- This method emphasizes mild reaction conditions and high selectivity to obtain the desired halogenated benzene intermediate.
Synthesis of 2-Chloro-3-fluorobromobenzene
- Another key intermediate, 2-chloro-3-fluorobromobenzene, can be synthesized from 3-chloro-2-fluoroaniline using N-bromosuccinimide as the brominating agent.
- The procedure involves bromination at the para position relative to the amino group, followed by diazotization and deamination to replace the amino group with hydrogen, yielding the bromofluorochlorobenzene.
- Reaction conditions include use of dimethylformamide as solvent, temperature control between 0–35 °C for bromination, and reflux for the diazotization step.
- This method is industrially favorable due to mild conditions, easy operation, and low waste generation.
Formation of the Biphenyl Core
Homocoupling and Cross-Coupling Reactions
- Biphenyl derivatives such as 5-bromo-3-chloro-2-fluoro-1,1'-biphenyl are commonly synthesized via homocoupling or cross-coupling reactions of halogenated arenes.
- The Bennett–Turner reaction, first reported in 1914, involves homocoupling of phenylmagnesium bromide in the presence of chromium(III) chloride or copper(II) chloride catalysts.
- Modern adaptations use iron or cobalt catalysts with ligands to promote coupling of aryl halides and arylboronates, enabling selective formation of substituted biphenyls.
- For example, iron-catalyzed coupling of aryl halides with lithium arylboronates under N-heterocyclic carbene ligands (e.g., IMes) allows for reductive activation of C–Cl bonds and formation of biphenyl products with halogen substituents intact.
Proposed Mechanism
- The catalytic cycle involves the formation of a low-valent iron complex that coordinates to the aryl halide.
- Reductive activation of the C–Cl bond occurs, followed by coupling with another aryl species.
- Reductive elimination yields the biphenyl product, and the catalyst is regenerated by halide abstraction.
Summary Table of Preparation Methods
| Step | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | 3-Chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) | 0–35 °C, DMF solvent | 4-Bromo-3-chloro-2-fluoroaniline | Para-selective bromination |
| 2 | 4-Bromo-3-chloro-2-fluoroaniline | Sodium nitrite, isopropanol, cuprous chloride | Reflux ~80 °C | 2-Chloro-3-fluorobromobenzene | Diazotization and deamination |
| 3 | Halogenated aryl halides (e.g., above) | Fe or Co catalysts, ligands (IMes, etc.) | Reflux, inert atmosphere | 5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl | Homocoupling or cross-coupling |
Research Findings and Analysis
- The availability of halogenated benzene intermediates with precise substitution patterns is critical for the successful synthesis of the target biphenyl.
- The use of N-bromosuccinimide for selective bromination on fluoro- and chloro-substituted anilines allows for regioselective functionalization under mild conditions.
- Diazotization and deamination steps enable the conversion of amino groups to hydrogen, facilitating the introduction of bromine at desired positions.
- Metal-catalyzed coupling reactions (iron, cobalt, copper) have evolved to tolerate multiple halogen substituents, preserving the functional groups during biphenyl formation.
- Ligand design (e.g., N-heterocyclic carbenes) plays a significant role in enhancing catalyst activity and selectivity for C–Cl bond activation in these systems.
- Industrially, these methods offer scalable routes with manageable waste profiles and good yields, making them suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different substituents, while oxidation and reduction reactions can yield different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of halogen atoms makes it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Hydrophobicity (log P)
- The trifluoromethyl (-CF₃) group in 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl significantly increases hydrophobicity (log P ~5.0) due to its strong electron-withdrawing nature and steric bulk .
- In contrast, polar groups like hydroxyl (-OH) and methoxy (-OMe) in 5-bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol reduce log P to ~2.5, enhancing water solubility .
- The target compound’s log P (~4.2) reflects a balance between halogens’ hydrophobicity and fluorine’s moderate polarity .
Steric and Electronic Effects
- Fluorine in the target compound’s 2-position enhances electron-deficient character, favoring electrophilic substitution at the para position .
Environmental Persistence and Degradation
- Halogenated biphenyls generally exhibit slower biodegradation due to reduced microbial activity. shows biphenyl oxide degradation rates exceeding 90% in biopiles, but halogenated analogs like the target compound likely persist longer .
- The trifluoromethyl group in 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl may further hinder degradation due to C-F bond stability .
- Compounds with hydroxyl groups (e.g., 5-bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol ) degrade faster via oxidative pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-2-fluoro-1,1'-biphenyl, and how can purity be optimized?
- Methodology : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated aryl precursors (e.g., bromo- and chloro-substituted benzene derivatives) . Optimization involves controlling reaction conditions (temperature, catalyst loading) and purification via column chromatography or recrystallization. Purity (>95%) is achievable using high-performance liquid chromatography (HPLC) with halogen-specific detectors .
Q. How should researchers handle safety concerns related to halogenated biphenyl derivatives?
- Methodology : Follow OSHA and EPA guidelines for halogenated aromatics. Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation/contact. Toxicity assessments should include Ames tests for mutagenicity, given structural similarities to carcinogenic biphenyl amines (e.g., 3,3'-dichlorobenzidine) . Waste disposal must adhere to halogenated solvent protocols .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use and NMR to confirm substitution patterns, with NMR for fluorine detection. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from bulky substituents (e.g., bromo and chloro groups) .
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic effects of halogen substituents?
- Methodology : Density Functional Theory (DFT) calculates charge distribution, frontier molecular orbitals, and steric hindrance. For example, electron-withdrawing halogens (Br, Cl, F) increase electrophilicity, influencing reactivity in cross-coupling reactions. Compare theoretical bond angles/lengths with crystallographic data to validate models .
Q. What strategies address contradictions in reaction yields or spectroscopic data?
- Methodology : Systematically vary reaction parameters (e.g., solvent polarity, base strength) and analyze intermediates via GC-MS. For NMR discrepancies, consider dynamic effects (e.g., rotamers) or paramagnetic impurities. Cross-validate with alternative techniques like IR spectroscopy or elemental analysis .
Q. How can this compound be functionalized for applications in supramolecular chemistry?
- Methodology : Introduce boronic acid or amine groups via nucleophilic substitution for use in anion-π interactions (e.g., with perfluorinated aromatics) . Monitor electronic effects via cyclic voltammetry to assess redox activity for materials science applications.
Q. What are the challenges in studying halogen-halogen interactions in crystal packing?
- Methodology : Use single-crystal X-ray diffraction to identify Type I/II halogen bonds. Compare packing motifs with analogues (e.g., 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl) to assess steric and electronic contributions. Thermal analysis (DSC/TGA) evaluates stability .
Methodological Tables
Key Considerations
- Data Validation : Always cross-reference experimental results with computational predictions to address outliers.
- Safety Protocols : Prioritize halogen-specific handling, given structural parallels to restricted biphenyl amines .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
